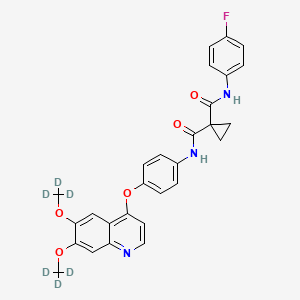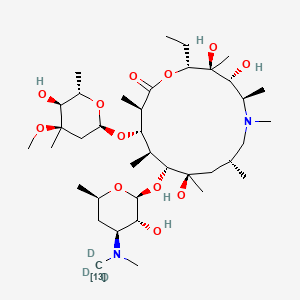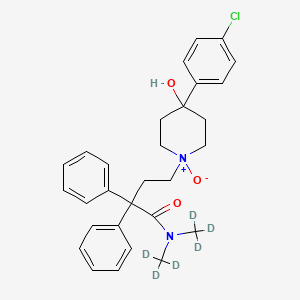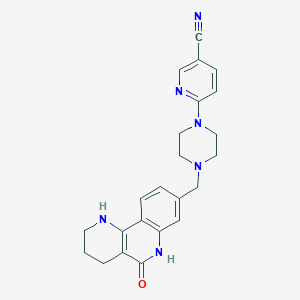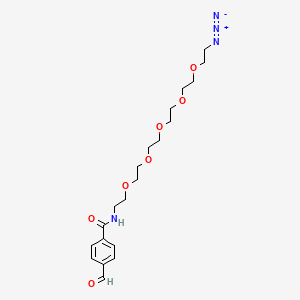
N3-PEG5-aldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-PEG5-aldehyde is a cleavable polyethylene glycol (PEG) linker containing five PEG units. It is specifically designed for the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
準備方法
Synthetic Routes and Reaction Conditions
N3-PEG5-aldehyde is synthesized through a series of chemical reactions involving the introduction of an azide group and an aldehyde group linked through a linear PEG chain. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Azide Introduction: The azide group is introduced through a nucleophilic substitution reaction.
Aldehyde Introduction: The aldehyde group is introduced through an oxidation reaction.
The reaction conditions for these steps vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems .
化学反応の分析
Types of Reactions
N3-PEG5-aldehyde undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as DBCO or BCN, without the need for a catalyst
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkyne reagents like DBCO or BCN
Major Products Formed
CuAAc: Forms a triazole ring as the major product.
SPAAC: Also forms a triazole ring but through a catalyst-free process
科学的研究の応用
N3-PEG5-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology .
作用機序
N3-PEG5-aldehyde exerts its effects through its azide and aldehyde functional groups. The azide group participates in click chemistry reactions, forming stable triazole rings with alkyne groups. The aldehyde group can form Schiff bases with amines, facilitating bioconjugation. These reactions enable the compound to act as a versatile linker in various chemical and biological applications .
類似化合物との比較
Similar Compounds
N3-PEG4-aldehyde: Contains four PEG units and similar functional groups.
N3-PEG6-aldehyde: Contains six PEG units and similar functional groups.
N3-PEG5-amine: Contains an amine group instead of an aldehyde group
Uniqueness
N3-PEG5-aldehyde is unique due to its specific combination of five PEG units, an azide group, and an aldehyde group. This combination provides optimal solubility, reactivity, and stability for use in various applications, particularly in the synthesis of ADCs .
特性
分子式 |
C20H30N4O7 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C20H30N4O7/c21-24-23-6-8-28-10-12-30-14-16-31-15-13-29-11-9-27-7-5-22-20(26)19-3-1-18(17-25)2-4-19/h1-4,17H,5-16H2,(H,22,26) |
InChIキー |
VEASZCUTKBUAIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




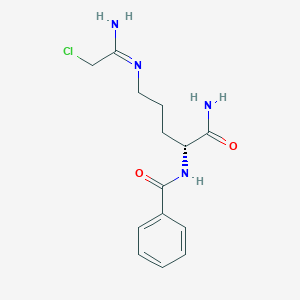
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
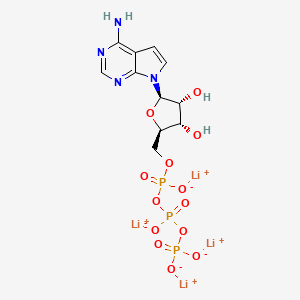
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
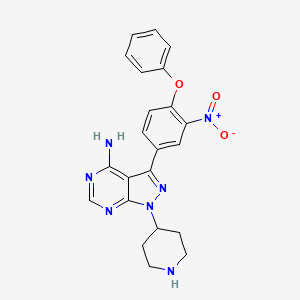
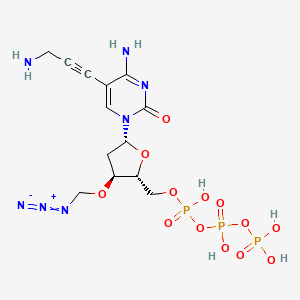
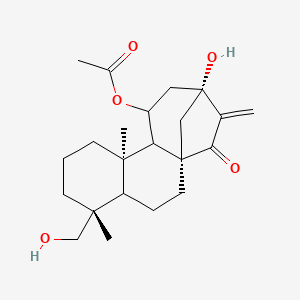
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
